molecular formula C4H6O3 B1201470 Acetoacetic acid CAS No. 541-50-4

Acetoacetic acid

Cat. No. B1201470
M. Wt: 102.09 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Into a 250 mL reduction vessel were placed (phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide (0.93 g, 2.02 mmol), acetic acid (75 mL), and platinum oxide (0.5 g) and the mixture was heated at 60° C. under 60 psi (413.7 kPa) of hydrogen gas for 12 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 3-[4-(3-aminoethyl)cyclohexyl]propyllamine, (0.64 g, 100%) as a diacetic acid salt. Electron spray M.S. 199 (M++1).
Name
(phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8]C([NH:11][CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH2:23][NH:24]C(OCC3C=CC=CC=3)=O)=[CH:17][CH:16]=2)=O)C=CC=CC=1.[H][H].[C:37]([OH:40])(=[O:39])[CH3:38]>[Pt]=O>[NH2:11][CH2:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH:18]([CH2:21][CH2:22][CH2:23][NH2:24])[CH2:17][CH2:16]1.[CH3:1][C:7]([CH2:38][C:37]([OH:40])=[O:39])=[O:8]

Inputs

Step One
Name
(phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide
Quantity
0.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)NCCCC1=CC=C(C=C1)CCCNC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL reduction vessel were placed
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® cake
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCCC1CCC(CC1)CCCN
Name
Type
product
Smiles
CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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